Neoagarooctaose
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Overview
Description
Neoagarooctaose is a type of neoagaro-oligosaccharide derived from agarose, a polysaccharide found in the cell walls of red algae. It consists of eight repeating units of galactose and 3,6-anhydro-L-galactose.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoagarooctaose can be synthesized through the enzymatic hydrolysis of agarose using β-agarase. The optimal conditions for enzymatic hydrolysis include a temperature of 45°C, a pH of 8.5, a substrate concentration of 0.3%, an enzyme amount of 100 U/g, and an enzymolysis time of 20 hours . The hydrolysis process results in the production of neoagaro-oligosaccharides with varying degrees of polymerization, including this compound.
Industrial Production Methods: For large-scale production, agarose is mixed with β-agarase under controlled conditions. The reaction mixture is incubated at 50°C for 100 minutes, resulting in the production of this compound along with other neoagaro-oligosaccharides . The products are then purified using techniques such as gel-permeation chromatography and high-performance anion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: Neoagarooctaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound by β-agarase results in the formation of smaller oligosaccharides .
Common Reagents and Conditions:
Hydrolysis: β-agarase, temperature of 45°C, pH 8.5.
Oxidation and Reduction:
Major Products: The primary products of this compound hydrolysis are smaller neoagaro-oligosaccharides such as neoagarotetraose and neoagarohexaose .
Scientific Research Applications
Neoagarooctaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying the enzymatic activity of β-agarase and other related enzymes.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
Industry: Utilized in the food and cosmetic industries for its moisturizing and whitening effects.
Mechanism of Action
Neoagarooctaose exerts its effects through various molecular pathways. For instance, it has been shown to inhibit inflammation by suppressing the MAPK and NF-κB signaling pathways in macrophages . The compound interacts with specific molecular targets, such as inducible nitric oxide synthase (iNOS) and proinflammatory cytokines, to reduce the production of inflammatory mediators .
Comparison with Similar Compounds
Neoagarotetraose: A smaller neoagaro-oligosaccharide with four repeating units of galactose and 3,6-anhydro-L-galactose.
Neoagarohexaose: Contains six repeating units and shares similar biological activities with neoagarooctaose.
Uniqueness: this compound is unique due to its higher degree of polymerization, which may enhance its biological activities compared to smaller neoagaro-oligosaccharides. Its ability to inhibit inflammation and promote gut health makes it a valuable compound for various applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O37/c49-1-9-17(53)34(22(58)41(66)71-9)82-46-27(63)38-30(14(76-46)6-68-38)79-44-25(61)36(19(55)11(3-51)73-44)84-48-29(65)40-32(16(78-48)8-70-40)81-45-26(62)37(20(56)12(4-52)74-45)85-47-28(64)39-31(15(77-47)7-69-39)80-43-24(60)35(18(54)10(2-50)72-43)83-42-23(59)33-21(57)13(75-42)5-67-33/h9-66H,1-8H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTINZGCDQSXMS-ORIZPBECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)OC1C2COC1C(C(O2)OC1C(C(OC(C1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O[C@@H]1[C@@H]2CO[C@H]1[C@@H]([C@@H](O2)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O37 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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